Ciprofloxacin hydrochloride

概要

説明

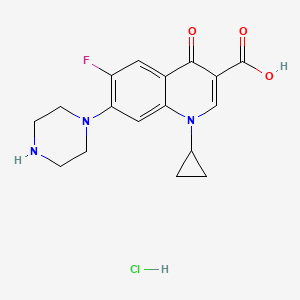

シプロフロキサシン塩酸塩は、第二世代のフルオロキノロン系抗生物質であるシプロフロキサシンのモノ塩酸塩一水和物です。これは、尿路、呼吸器系、皮膚、消化器系など、さまざまな細菌感染症の治療に広く使用されています。 シプロフロキサシン塩酸塩は、グラム陽性菌とグラム陰性菌の両方に効果があることから、広域スペクトル抗菌活性で知られています .

準備方法

合成経路と反応条件: シプロフロキサシン塩酸塩は、一連の化学反応によって合成することができます。 一般的な方法の1つは、6-フルオロ-7-クロロ-1-シクロプロピル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸を有機溶媒中で触媒の存在下でピペラジンと反応させることです . 反応シーケンスには、通常、アシル化、環化、それに続く塩酸塩の形成が含まれます .

工業生産方法: 工業的には、シプロフロキサシン塩酸塩は、通常、連続フロー合成を使用して製造されます。この方法は、5つのフローリアクターで6つの化学反応の直線的なシーケンスを伴い、シプロフロキサシンとその塩酸塩を得るために、オフラインで逐次的に酸性化と濾過が行われます。 このプロセスの全体的な収率は約60%です .

化学反応の分析

反応の種類: シプロフロキサシン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、さまざまな誘導体を形成することができます。

還元: 還元反応は、官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物には、抗菌特性が改変されたさまざまなシプロフロキサシン誘導体があります .

科学的研究の応用

General Medical Applications

Ciprofloxacin is primarily utilized to treat infections caused by susceptible bacteria. Its broad spectrum of activity makes it effective against various pathogens.

Common Indications:

- Urinary Tract Infections (UTIs) : Ciprofloxacin is often prescribed for uncomplicated and complicated UTIs due to its efficacy against common uropathogens .

- Respiratory Infections : It is used for treating pneumonia and bronchitis, although caution is advised due to resistance patterns .

- Gastrointestinal Infections : Effective against infectious diarrhea and typhoid fever, ciprofloxacin is a critical option in areas with high prevalence .

- Skin and Soft Tissue Infections : It is indicated for various skin infections, including those caused by Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Summary of Common Indications for Ciprofloxacin Hydrochloride

| Infection Type | Specific Conditions | Administration Route |

|---|---|---|

| Urinary Tract Infections | Cystitis, Pyelonephritis | Oral, IV |

| Respiratory Tract Infections | Pneumonia, Bronchitis | Oral, IV |

| Gastrointestinal Infections | Infectious Diarrhea, Typhoid Fever | Oral |

| Skin Infections | Cellulitis, Abscesses | Oral, IV |

| Bone and Joint Infections | Osteomyelitis | Oral, IV |

Ophthalmic Applications

This compound is also employed in ophthalmology for treating eye infections. The topical formulation is particularly useful due to its localized action with minimal systemic absorption.

Case Study: Acute Psychosis Following Topical Use

A notable case involved a young woman who developed acute psychosis after using ciprofloxacin eye drops. This rare adverse reaction highlights the potential neuropsychiatric effects associated with ciprofloxacin, even when used topically. The patient's symptoms resolved upon discontinuation of the drug .

Use in Oncology

Recent studies have explored ciprofloxacin's potential beyond its antibacterial properties, particularly in oncology. Research indicates that it may possess apoptotic and antiproliferative effects on cancer cells.

Table 2: Research Findings on Ciprofloxacin in Oncology

| Cancer Type | Study Findings | Reference |

|---|---|---|

| Bladder Cancer | Induces dose-dependent growth inhibition | |

| Osteosarcoma | Promotes apoptosis in cell lines | |

| Leukemia | Exhibits antiproliferative activity |

Experimental Uses

Ciprofloxacin has been investigated for various experimental applications:

- Prophylaxis in Surgery : Used to prevent infections post-surgery, such as tympanostomy tube placement .

- Treatment of Pouchitis : Administered at high doses (1000 mg/day) for managing pouchitis effectively .

Safety Profile and Resistance Concerns

While ciprofloxacin is generally well-tolerated, it can cause adverse effects ranging from gastrointestinal disturbances to central nervous system reactions. Notably, resistance has become a significant concern; certain bacterial strains have developed resistance to ciprofloxacin, limiting its effectiveness in some cases .

作用機序

シプロフロキサシン塩酸塩は、細菌のDNAジャイレース(トポイソメラーゼII)とトポイソメラーゼIVを阻害することで抗菌作用を発揮します。これらの酵素は、細菌のDNA複製、転写、修復、組換えに不可欠です。 これらの酵素を標的とすることで、シプロフロキサシン塩酸塩は細菌のDNAのスーパーコイルを阻止し、最終的には細菌細胞の死をもたらします .

類似の化合物:

レボフロキサシン: 作用機序が似ていますが、薬物動態が異なる別のフルオロキノロン系抗生物質です。

モキシフロキサシン: グラム陽性菌に対する活性が向上した第4世代のフルオロキノロンです。

ノルフロキサシン: シプロフロキサシンよりも活性範囲が狭い、第一世代のフルオロキノロンです.

独自性: シプロフロキサシン塩酸塩は、広域スペクトル活性と、幅広い細菌感染症に対する高い有効性により、ユニークです。 DNAジャイレースとトポイソメラーゼIVの両方を阻害する能力は、耐性菌株が原因の感染症の治療に特に有効です .

類似化合物との比較

Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against gram-positive bacteria.

Norfloxacin: A first-generation fluoroquinolone with a narrower spectrum of activity compared to ciprofloxacin.

Uniqueness: Ciprofloxacin hydrochloride is unique due to its broad-spectrum activity and high efficacy against a wide range of bacterial infections. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it particularly effective in treating infections caused by resistant bacterial strains .

生物活性

Ciprofloxacin hydrochloride is a fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used to treat various bacterial infections, including those of the urinary tract, respiratory system, and skin. This article delves into the biological activity of this compound, discussing its mechanism of action, therapeutic applications, side effects, and recent research findings.

Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By preventing the supercoiling of DNA, ciprofloxacin effectively halts bacterial reproduction and growth. This mechanism makes it particularly potent against Gram-negative bacteria, including Escherichia coli, Salmonella, and Pseudomonas aeruginosa .

Therapeutic Applications

Ciprofloxacin is widely used in clinical settings for:

- Urinary Tract Infections (UTIs) : Effective against common pathogens such as E. coli.

- Respiratory Infections : Treats pneumonia and bronchitis caused by susceptible organisms.

- Skin Infections : Used for soft tissue infections.

- Gastrointestinal Infections : Effective against certain strains of Salmonella and Shigella.

- Ophthalmic Use : Topical formulations are used for bacterial conjunctivitis.

Biological Activity Overview

The biological activity of ciprofloxacin can be summarized in the following table:

| Activity | Description |

|---|---|

| Bacterial Spectrum | Broad-spectrum; highly effective against Gram-negative bacteria |

| Mechanism of Action | Inhibits DNA gyrase and topoisomerase IV |

| Bioavailability | Approximately 70% when administered orally |

| Half-life | Average half-life is about 4 hours |

| Metabolism | Primarily metabolized by CYP1A2; excreted in urine (27% unmetabolized) |

Case Studies and Research Findings

Recent studies have highlighted both the efficacy and potential adverse effects associated with ciprofloxacin use.

-

Antimicrobial Efficacy :

- A study comparing ciprofloxacin with levofloxacin demonstrated that ciprofloxacin effectively reduced bacterial inocula in an in vitro dynamic model, suggesting its robust antimicrobial properties .

- Research indicated that ciprofloxacin shows dose-dependent inhibition of cell growth in cancer cell lines, including prostate and bladder cancer cells, indicating potential therapeutic applications beyond its antimicrobial use .

-

Adverse Effects :

- A notable case report documented acute psychosis following the use of topical ciprofloxacin eye drops. The patient's symptoms resolved upon discontinuation of the drug, highlighting the potential for serious neuropsychiatric side effects even with topical administration .

- Other common side effects include gastrointestinal disturbances and potential tendon damage, particularly in older patients or those on concurrent corticosteroid therapy .

- Pharmacokinetics :

特性

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIOSKKIYDRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047788 | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86483-48-9, 93107-08-5, 86393-32-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93107-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。